molecular formula C15H12F3NO2 B11791916 Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate

Cat. No.: B11791916
M. Wt: 295.26 g/mol
InChI Key: SSXFBQULUGEONC-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid, 4-fluorobenzaldehyde, and ethyl difluoromethyl ketone.

    Formation of Intermediate: The first step involves the reaction of 2-chloronicotinic acid with 4-fluorobenzaldehyde in the presence of a base to form an intermediate compound.

    Introduction of Difluoromethyl Group: The intermediate is then reacted with ethyl difluoromethyl ketone under specific conditions to introduce the difluoromethyl group.

    Final Product Formation: The final step involves esterification to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate has several scientific research applications:

    Pharmaceuticals: It is studied for its potential as a drug candidate due to its unique structural features.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

    Material Science: It is investigated for its properties in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(trifluoromethyl)-6-(4-fluorophenyl)nicotinate
  • Ethyl 2-(difluoromethyl)-6-(4-chlorophenyl)nicotinate
  • Ethyl 2-(difluoromethyl)-6-(4-bromophenyl)nicotinate

Uniqueness

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart specific chemical and biological properties

Properties

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C15H12F3NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3

InChI Key

SSXFBQULUGEONC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C(F)F

Origin of Product

United States

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